3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, methyl, isopropyl, and trifluoromethyl groups, contributes to the compound’s unique chemical properties and reactivity.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyrimidines, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.
Addition of the methyl and isopropyl groups: Alkylation reactions using methylating and isopropylating agents can introduce these groups.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrazolo[1,5-a]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the isopropyl group.
3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the trifluoromethyl group.
3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks both the isopropyl and trifluoromethyl groups.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine enhances its lipophilicity and metabolic stability, making it potentially more effective in biological systems. The isopropyl group may also contribute to its unique binding properties and specificity for certain molecular targets.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4/c1-9(2)22-13-8-10(3)23-16-14(11-6-4-5-7-12(11)18)15(17(19,20)21)24-25(13)16/h4-9,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWKWSTQAKHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C(F)(F)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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